(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol is a deuterated form of fulvestrant, an estrogen receptor antagonist used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . The deuterium atoms in fulvestrant-d3 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fulvestrant-d3 involves the incorporation of deuterium atoms into the fulvestrant molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents . The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of fulvestrant-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert fulvestrant-d3 back to its parent hydrocarbon form.
Substitution: Substitution reactions can occur at the sulfinyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfoxide and sulfone derivatives, which can have different pharmacological properties compared to the parent compound .
Scientific Research Applications
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of fulvestrant.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of fulvestrant.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fulvestrant.
Industry: Applied in the development of new therapeutic agents with improved stability and efficacy.
Mechanism of Action
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the estrogen receptor, preventing estrogen from binding and activating the receptor . The molecular targets involved include the estrogen receptor alpha (ERα) and the pathways associated with estrogen signaling .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator (SERM) with partial agonist effects.
Anastrozole: An aromatase inhibitor that reduces estrogen synthesis.
Exemestane: Another aromatase inhibitor with a similar mechanism of action to anastrozole.
Uniqueness of (7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
This compound is unique due to its pure antagonist activity, which means it does not exhibit any agonist effects. This makes it particularly effective in cases where other treatments, such as tamoxifen, may fail due to their partial agonist activity . Additionally, the deuterium substitution in fulvestrant-d3 enhances its metabolic stability, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C₃₂H₄₄D₃F₅O₃S |
---|---|
Molecular Weight |
609.79 |
Synonyms |
(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3; Faslodex-d3; Fulvestrant-d3; ICI 182780-d3; ZD 182780-d3; ZD 9238-d3; ZM 182780-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.